1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol is an organic compound characterized by a furan ring substituted with two methoxy groups and a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol typically involves the reaction of 2,5-dimethoxyfuran with a suitable propanol derivative under controlled conditions. One common method involves the use of a catalytic system to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism by which 1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy groups and the furan ring play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)propan-1-ol: Similar structure but lacks the methoxy groups.
2,5-Dimethoxyfuran: Contains the furan ring with methoxy groups but lacks the propanol side chain.
1-(2,5-Dimethoxyphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a furan ring
Uniqueness: 1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol is unique due to the presence of both methoxy groups and the furan ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60249-13-0 |
---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)9(12-3)6-5-8(11-2)13-9/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
LIHANRBIPQOTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(C=CC(O1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.